(3E)-3-ethylidenepyrrolidine-2,5-dione (3E)-3-ethylidenepyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 14156-12-8
VCID: VC0227199
InChI:
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 0

(3E)-3-ethylidenepyrrolidine-2,5-dione

CAS No.: 14156-12-8

Cat. No.: VC0227199

Molecular Formula: C9H10ClNO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(3E)-3-ethylidenepyrrolidine-2,5-dione - 14156-12-8

Specification

CAS No. 14156-12-8
Molecular Formula C9H10ClNO2
Molecular Weight 0

Introduction

Chemical Structure and Properties

Molecular Structure

(3E)-3-ethylidenepyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, forming the characteristic imide functionality common to all succinimides. The distinguishing feature of this compound is the ethylidene group (CH₃CH=) at the C-3 position with an E-configuration, indicating that the methyl group of the ethylidene moiety is positioned on the opposite side of the double bond relative to the larger substituent. The basic pyrrolidine-2,5-dione structure serves as the core scaffold for numerous biologically active compounds, with various substitution patterns affecting their pharmacological properties.

Physical and Chemical Properties

While specific data for (3E)-3-ethylidenepyrrolidine-2,5-dione is limited in the available literature, properties can be reasonably inferred based on structurally similar compounds. The molecular weight would be approximately 139 g/mol, calculated from its presumed formula C₆H₇NO₂. Like other pyrrolidine-2,5-dione derivatives, it likely exists as a crystalline solid at room temperature, with moderate solubility in organic solvents such as dichloromethane, as observed in the synthesis of related compounds.

Based on similar pyrrolidine-2,5-dione derivatives in the search results, we can infer the following properties:

Table 1: Estimated Physical Properties of (3E)-3-Ethylidenepyrrolidine-2,5-dione

PropertyEstimated ValueBasis for Estimation
Molecular Weight~139 g/molCalculated from formula C₆H₇NO₂
Hydrogen Bond Acceptors2Based on similar structures
Hydrogen Bond Donors0Based on similar structures
XLogP30.5-1.5Estimated from related compounds

Structural Analogs and Related Compounds

Comparative Analysis with Related Derivatives

Several pyrrolidine-2,5-dione derivatives bear structural similarities to (3E)-3-ethylidenepyrrolidine-2,5-dione, differing primarily in their substitution patterns. The compound 3-ethyl-4-methylpyrrolidine-2,5-dione has a molecular weight of 141.17 g/mol and contains both ethyl and methyl substituents, but lacks the double bond characteristic of the ethylidene group . Similarly, 1-ethyl-3-hydroxypyrrolidine-2,5-dione has an ethyl group at position 1 and a hydroxyl group at position 3, with a molecular weight of 143.14 g/mol .

The more complex derivative found in research literature is (3E)-1-[4-(2,2'-bipyridine-6-yl)benzyl]-3-[1-(2,5-dimethylthien-3-yl)ethylidene]-4-(1-methyl-ethylidene)pyrrolidine-2,5-dione, which incorporates the ethylidene motif within a much larger molecular framework . This compound demonstrates how the basic pyrrolidine-2,5-dione structure can be elaborated for specific research applications.

Structure-Activity Relationships

Synthetic Approaches

Spectroscopic Characterization

  • In the ¹H NMR spectrum, signals for the ethylidene group would likely appear as a quartet for the vinyl proton and a doublet for the methyl group.

  • The ¹³C NMR would show characteristic signals for the two carbonyl carbons of the imide function typically in the region of 166-170 ppm, as seen in related compounds .

  • Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of approximately 139 Da.

Crystal Structure Characteristics

Conformational Analysis

The conformation of (3E)-3-ethylidenepyrrolidine-2,5-dione is likely influenced by the planar nature of both the imide functionality and the ethylidene group. Search result mentions for a related compound: "the pyrrolidine ring makes a dihedral angle of 4.69(9)° with the 3-methoxy-phenyl ring." While our compound lacks the phenyl ring, this suggests that pyrrolidine-2,5-dione rings may adopt near-planar conformations, which would likely be further reinforced by the conjugation introduced by the ethylidene group.

Research Trends and Future Directions

Current Research Areas

Current research involving pyrrolidine-2,5-dione derivatives appears focused on several areas:

  • Development of biologically active compounds, as referenced in search result .

  • Creation of functional materials with interesting photophysical properties, as suggested by the ruthenium and osmium complexes mentioned in search result .

  • Structural studies to understand conformation and crystal packing, as seen in search result .

For (3E)-3-ethylidenepyrrolidine-2,5-dione specifically, research might explore how the ethylidene group's configuration affects these properties compared to other substitution patterns.

Research AreaPotential ApplicationsRationale
Medicinal ChemistryAnticonvulsant, anti-inflammatory agentsBased on bioactivities of related pyrrolidine-2,5-diones
Materials SciencePhotosensitive materials, coordination compoundsPrecedent from complex derivatives
Synthetic ChemistryBuilding block for complex moleculesReactivity of the ethylidene moiety
Structural ChemistryStudy of hydrogen bonding networksBased on crystal packing of similar compounds

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